molecular formula C25H29NO3 B11575593 cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone

Cat. No.: B11575593
M. Wt: 391.5 g/mol
InChI Key: DDICQXNSDBKREN-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides are key steps in the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domainand Vitas M Chemical Limited .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE has diverse scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific structure, which combines the indole ring with cyclohexanecarbonyl and methoxyphenoxypropyl groups. This unique combination imparts distinct biological activities and chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

cyclohexyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone

InChI

InChI=1S/C25H29NO3/c1-28-23-14-7-8-15-24(23)29-17-9-16-26-18-21(20-12-5-6-13-22(20)26)25(27)19-10-3-2-4-11-19/h5-8,12-15,18-19H,2-4,9-11,16-17H2,1H3

InChI Key

DDICQXNSDBKREN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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